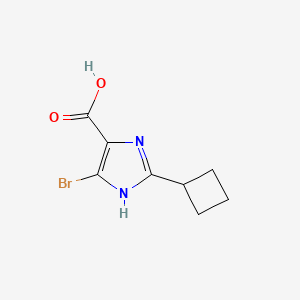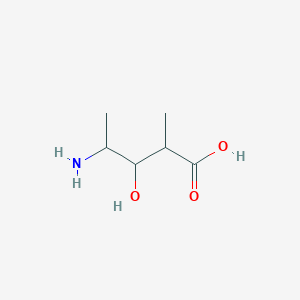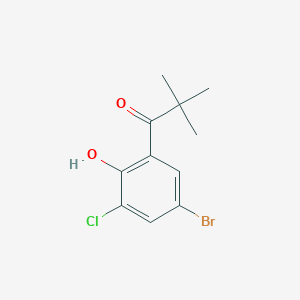
2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of an aminopropyl group attached to the pyrimidinone ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopropylamine with 6-methyl-3,4-dihydropyrimidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinones with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism by which 2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The aminopropyl group can interact with biological macromolecules, leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: An aminosilane frequently used in surface functionalization and material synthesis.
N-(3-Aminopropyl)-2-nitrobenzenamine:
Uniqueness
2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminopropyl group with a dihydropyrimidinone core makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-(3-aminopropyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-6-5-8(12)11-7(10-6)3-2-4-9/h5H,2-4,9H2,1H3,(H,10,11,12) |
Clave InChI |
FLZKFQOPSAOMCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



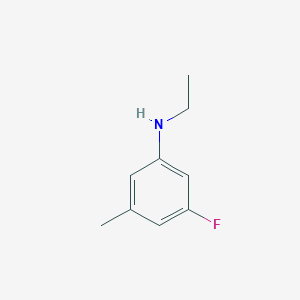
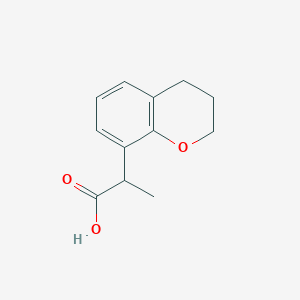

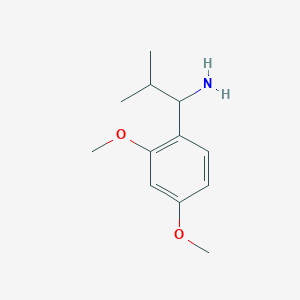
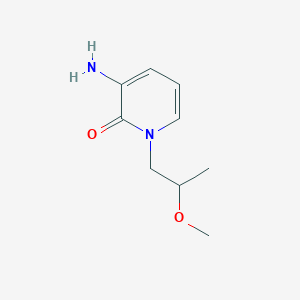
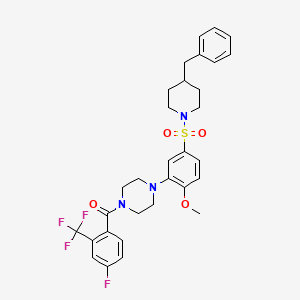
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
